Dihydro Lafutidine
CAS No.: 118288-14-5
Cat. No.: VC21344362
Molecular Formula: C22H31N3O4S
Molecular Weight: 433.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 118288-14-5 |
---|---|
Molecular Formula | C22H31N3O4S |
Molecular Weight | 433.6 g/mol |
IUPAC Name | 2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide |
Standard InChI | InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) |
Standard InChI Key | OXNROJCVYGRYJB-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 |
Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 |
Chemical Structure and Properties
Dihydro Lafutidine is chemically derived from Lafutidine through hydrogenation of the unsaturated double bond in the molecular structure. As evident from chemical analysis, Dihydro Lafutidine can be structurally described as the saturated derivative of Lafutidine . The molecular formula of Dihydro Lafutidine is C22H31N3O4S , which differs from Lafutidine by the addition of two hydrogen atoms.
The structural transformation from Lafutidine to Dihydro Lafutidine involves the reduction of the double bond in the butenyl chain of Lafutidine. Lafutidine itself is chemically identified as (furan-2-ylmethylsulphinyl)-N-[(Z)-4-[4-(piperidinyl-methyl)-pyridin-2-yl) oxybut 2-enyl] acetamide . When this compound undergoes hydrogenation, the resulting Dihydro Lafutidine exhibits different physicochemical properties while maintaining similar structural features to the parent compound.
Physical Properties
Dihydro Lafutidine is available commercially as a research compound in units of 100mg . The physical state is typically characterized as a solid powder that requires storage at -20°C (freeze conditions) . Unlike its parent compound Lafutidine, which is freely soluble in methanol but practically insoluble in water , Dihydro Lafutidine's solubility profile closely resembles that of Lafutidine due to their similar chemical structures.
Significance in Pharmaceutical Manufacturing
Formation Mechanism
The formation of Dihydro Lafutidine occurs primarily during the synthesis of Lafutidine, particularly when hydrazine hydrate is used as a reagent in the manufacturing process . Research has demonstrated that the use of hydrazine in the synthetic pathway contributes to the formation of this impurity through reduction of the double bond in Lafutidine . Experimental studies have confirmed that when Lafutidine is exposed to excess hydrazine hydrate (10 equivalent amounts) and refluxed, increased amounts of Dihydro Lafutidine are formed .
Analytical Methods for Detection and Quantification
HPLC Analysis
High-performance liquid chromatography represents the primary analytical method for detection and quantification of Dihydro Lafutidine in pharmaceutical preparations . Chemical analysis documents indicate that HPLC with area normalization allows for accurate determination of Dihydro Lafutidine content in Lafutidine preparations . The detection of Dihydro Lafutidine is typically performed using gradient elution reverse-phase HPLC methods, similar to those employed for Lafutidine purity assessment .
HPLC-MS Detection
According to technical reports, HPLC coupled with mass spectrometry (HPLC-MS) provides definitive identification of Dihydro Lafutidine in impurity analyses . This analytical approach allows for specific detection and structural confirmation of Dihydro Lafutidine in the presence of other potential impurities in Lafutidine preparations.
Regulatory Considerations and Quality Control
Purification Challenges
The structural similarity between Dihydro Lafutidine and Lafutidine creates significant challenges in separation and purification processes . Patent literature indicates that even repeated recrystallization and column chromatography methods cannot completely remove Dihydro Lafutidine from Lafutidine preparations . This purification challenge has prompted the development of alternative synthetic pathways to minimize Dihydro Lafutidine formation rather than attempting to remove it after synthesis .
Impact on Lafutidine Quality Standards
The presence of Dihydro Lafutidine has direct implications for Lafutidine quality standards. Technical documentation confirms that Dihydro Lafutidine is specifically monitored as a main impurity in quality control testing for Lafutidine pharmaceutical products . The control of this impurity is essential for meeting pharmaceutical quality requirements.
Alternative Synthetic Approaches to Minimize Dihydro Lafutidine Formation
Aminolysis Method
Patent literature describes an alternative synthetic approach using aminolysis rather than hydrazinolysis to prepare Lafutidine with significantly reduced Dihydro Lafutidine content . This method involves replacing hydrazine hydrate with different amine reagents (RNH2, where R represents hydrogen, straight or branched C1-4 alkyl, phenyl, or C1-4 alkyl-substituted phenyl) .
The aminolysis method has demonstrated several advantages:
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Elimination of detectable Dihydro Lafutidine impurity peaks in HPLC analysis
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Improved total recovery rates (73% compared to 47% with traditional methods)
Hydroxylamine Hydrochloride Method
A more recent patent describes using hydroxylamine hydrochloride as an aminolysis reagent to prepare Lafutidine with even higher purity (up to 99.88%) . This method specifically addresses the removal of Dihydro Lafutidine impurity or controlling it within acceptable regulatory limits . The hydroxylamine hydrochloride approach offers additional benefits including:
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Easier removal of the aminolysis reagent from the intermediate product
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Use of a solid reagent with high stability and purity
Comparison with Lafutidine
Structural Differences
The primary structural difference between Dihydro Lafutidine and Lafutidine is the saturation of the double bond in the butenyl chain . This seemingly minor modification results in significant differences in chromatographic behavior and potentially altered pharmacological properties.
Physicochemical Property Comparison
Despite the structural difference, the physicochemical properties of Dihydro Lafutidine closely resemble those of Lafutidine . This similarity creates challenges in separation and purification processes but may provide insights into structure-property relationships in this class of compounds.
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